6-Azacholest-4-en-3-ol-7-one

Description

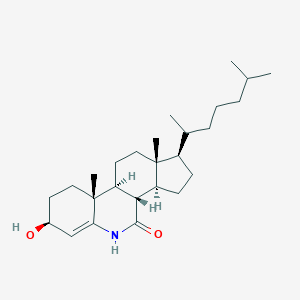

Structure

3D Structure

Properties

CAS No. |

111300-81-3 |

|---|---|

Molecular Formula |

C26H43NO2 |

Molecular Weight |

401.6 g/mol |

IUPAC Name |

(1R,3aS,3bS,7S,9aR,9bS,11aR)-7-hydroxy-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,5,7,8,9,9b,10,11-dodecahydrocyclopenta[i]phenanthridin-4-one |

InChI |

InChI=1S/C26H43NO2/c1-16(2)7-6-8-17(3)19-9-10-20-23-21(12-14-25(19,20)4)26(5)13-11-18(28)15-22(26)27-24(23)29/h15-21,23,28H,6-14H2,1-5H3,(H,27,29)/t17?,18-,19+,20-,21-,23-,25+,26+/m0/s1 |

InChI Key |

PXMSFBUTEONYPF-IIXLLSPNSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |

Isomeric SMILES |

CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)NC4=C[C@H](CC[C@]34C)O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)NC4=CC(CCC34C)O)C |

Synonyms |

6-azacholest-4-en-3-ol-7-one 6-azacholesterol |

Origin of Product |

United States |

Historical Context and Initial Investigations of 6 Azacholest 4 En 3 Ol 7 One

The exploration of 6-azacholest-4-en-3-ol-7-one, also referred to as azacholesterol, emerged from the broader scientific endeavor to understand and modulate cholesterol metabolism. Initial studies focused on its potential to inhibit specific enzymatic steps in the conversion of cholesterol to bile acids. A pivotal investigation published in Biochimica et Biophysica Acta in 1988 demonstrated that this compound acts as a specific inhibitor of cholesterol 7α-hydroxylase. nih.gov This enzyme is critical as it catalyzes the rate-limiting step in the classical pathway of bile acid synthesis.

The early research characterized the nature of this inhibition, revealing that this compound functions through non-competitive kinetics with a reported Ki of 4 µM. nih.gov This specificity was a key finding, as the compound did not significantly affect other important enzymes in cholesterol metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT) or 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, under the studied conditions. nih.gov

| Parameter | Finding |

| Target Enzyme | Cholesterol 7α-hydroxylase |

| Inhibition Type | Non-competitive |

| Inhibitory Constant (Ki) | 4 µM |

| Effect on ACAT | No inhibition observed |

| Effect on HMG-CoA Reductase | No inhibition observed |

Role of 6 Azacholest 4 En 3 Ol 7 One As a Research Probe in Sterol Metabolism Studies

The specific inhibitory action of 6-azacholest-4-en-3-ol-7-one on cholesterol 7α-hydroxylase has established its role as a valuable research probe. By selectively blocking this enzymatic step, scientists can investigate the downstream consequences and regulatory feedback mechanisms within sterol metabolism. For instance, studies using primary cultures of rat hepatocytes have shown that inhibition of bile acid synthesis by this compound leads to a significant increase in the secretion of newly synthesized cholesterol into the culture medium. nih.gov

This observation has provided evidence for the concept of cholesterol compartmentalization within hepatocytes. It suggests that the pool of cholesterol destined for bile acid synthesis is distinct from the pool available for esterification by ACAT. nih.gov When the bile acid synthesis pathway is blocked by this compound, the cholesterol that would have been hydroxylated is instead shunted out of the cell, without a corresponding increase in cholesteryl ester secretion. nih.gov This use as a probe allows for the elucidation of intricate metabolic pathways that would be difficult to study otherwise.

| Experimental System | Observation | Implication |

| Primary rat hepatocyte cultures | Dose-dependent inhibition of bile acid synthesis. | Confirms in-vitro efficacy. |

| Primary rat hepatocyte cultures | Several-fold increase in secretion of newly synthesized cholesterol when bile acid synthesis is inhibited. | Suggests redirection of the cholesterol pool. |

| Primary rat hepatocyte cultures | No change in the secretion of cholesteryl esters. | Provides evidence for the compartmentalization of cholesterol metabolism. |

Structural Analogy of 6 Azacholest 4 En 3 Ol 7 One to Endogenous Sterols and Its Academic Relevance

Established Synthetic Pathways for this compound

The construction of the 6-azacholestane (B100145) framework, particularly with the desired enol-ketone functionality in ring A and the lactam in ring B, has been approached through several strategic routes.

Ozonolysis and Ammonolysis Routes for this compound Preparation

A primary and effective method for the synthesis of this compound involves a two-step process starting from accessible cholesterol derivatives. This pathway hinges on the oxidative cleavage of the B-ring of a suitable steroid precursor, followed by the introduction of the nitrogen atom.

The key steps in this synthetic sequence are:

Ozonolysis: The process typically begins with the ozonolysis of a 5,6-unsaturated steroid, such as cholesterol. This reaction cleaves the double bond between C5 and C6, leading to the formation of a seco-aldehyde-ketone intermediate. The reaction is usually carried out at low temperatures in a solvent like dichloromethane (B109758) or methanol, followed by a reductive workup using reagents like zinc dust or dimethyl sulfide (B99878) to quench the ozonide and yield the desired dialdehyde (B1249045) or keto-aldehyde.

Ammonolysis/Cyclization: The resulting seco-steroid is then treated with ammonia (B1221849) or an ammonia source, such as ammonium (B1175870) acetate (B1210297). This step facilitates an intramolecular cyclization, where the nitrogen atom attacks the two carbonyl groups to form the six-membered lactam ring (ring B). This reaction, often performed in a protic solvent like ethanol (B145695) or acetic acid, directly leads to the formation of the 6-aza-7-keto steroid skeleton. Subsequent manipulation of the functional groups in ring A, if necessary, can then yield the final this compound.

Approaches for Ring B Azacholestenone Synthesis

The synthesis of the Ring B azacholestenone structure, a key feature of this compound, has been a subject of considerable research. Beyond the ozonolysis-ammonolysis route, other strategies have been developed to construct this nitrogen-containing ring.

One notable alternative is the Beckmann rearrangement of a suitable 6-keto-5α-cholestane oxime. This reaction involves the acid-catalyzed rearrangement of an oxime to an amide (lactam). The starting material, a 6-ketocholestane derivative, can be prepared from cholesterol through oxidation. The ketone is then converted to its corresponding oxime by treatment with hydroxylamine. Subsequent exposure of the oxime to a strong acid, such as sulfuric acid or polyphosphoric acid, induces the rearrangement to the 7-aza-6-keto isomer or the desired 6-aza-7-keto lactam, depending on the stereochemistry of the oxime and the reaction conditions.

Another approach involves the Schmidt reaction , where a 6-ketocholestane derivative is treated with hydrazoic acid (HN3) in the presence of a strong acid. This reaction inserts a nitrogen atom adjacent to the carbonyl group, leading to the formation of the lactam ring. The regioselectivity of the nitrogen insertion can be influenced by the steric and electronic environment of the carbonyl group.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and for developing compounds with modified properties.

Preparation of Stereoisomeric and Positional Analogs

The preparation of stereoisomeric and positional analogs of this compound involves modifying the core steroid skeleton or the position of the nitrogen atom.

Stereoisomers: The stereochemistry at various chiral centers of the cholestane (B1235564) backbone can be altered to produce diastereomers. For instance, starting from epicholesterol (B1239626) instead of cholesterol would lead to a different stereochemical outcome in the final product. Similarly, the stereochemistry at the A/B ring junction can be controlled during the synthesis to yield either the cis or trans fused ring system, depending on the reaction conditions and the starting material.

Positional Isomers: The position of the nitrogen atom within the steroid nucleus can be varied to create positional isomers. For example, instead of a 6-aza steroid, a 7-aza isomer could be synthesized via a Beckmann rearrangement of a 7-keto oxime. The synthesis of 4-aza steroids, another important class of aza-steroids, typically involves the condensation of a 3-keto-4-ene steroid with ammonia or a primary amine.

Functional Group Modifications and Their Synthetic Strategies

Modifications of the existing functional groups in this compound allow for the fine-tuning of its chemical properties.

Modifications at C3: The 3-ol group can be oxidized to a 3-keto group using standard oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent. This ketone can then serve as a handle for further derivatization, such as the formation of oximes, hydrazones, or conversion to a 3-amino group via reductive amination.

Modifications of the Lactam Ring: The lactam moiety offers several possibilities for derivatization. The N-H bond can be alkylated or acylated to introduce various substituents on the nitrogen atom. Reduction of the lactam amide group using strong reducing agents like lithium aluminum hydride (LiAlH4) would yield a cyclic amine.

Modifications of the Enone System: The α,β-unsaturated ketone system in ring A can be subjected to various reactions. For instance, conjugate addition of nucleophiles to the C4-C5 double bond can introduce substituents at the C4 position. The double bond can also be reduced to yield the corresponding saturated lactam.

Chemoenzymatic and Stereoselective Synthetic Techniques Applied to this compound

The application of enzymatic and stereoselective methods offers elegant and efficient alternatives to classical organic synthesis for the preparation of aza-steroids like this compound.

Chemoenzymatic approaches can be particularly useful for introducing chirality or for performing selective transformations on the steroid scaffold. For example, lipases can be used for the stereoselective acylation or deacylation of hydroxyl groups, which can be a key step in resolving racemic mixtures or in protecting specific hydroxyl groups in a polyhydroxylated steroid precursor.

Stereoselective synthetic techniques are crucial for controlling the stereochemistry of the final product. The use of chiral catalysts or auxiliaries can direct the formation of a specific stereoisomer. For instance, in the reduction of a 3-keto group, the use of a chiral reducing agent can selectively produce either the 3α- or 3β-hydroxyl stereoisomer. Similarly, stereoselective epoxidation of a double bond followed by ring-opening with a nitrogen nucleophile can be a powerful method for introducing a hydroxyl and an amino group with a defined stereochemical relationship.

While specific examples of the application of these advanced techniques directly to the synthesis of this compound are not extensively documented in publicly available literature, the principles are well-established in steroid chemistry and represent a promising avenue for future synthetic efforts.

Strategies for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the mechanisms of action and metabolic pathways of bioactive molecules. researchgate.netarkat-usa.orgnih.gov For this compound, the introduction of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) at specific positions would enable detailed mechanistic and pharmacokinetic studies using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. arkat-usa.orgresearchgate.net

While specific protocols for the isotopic labeling of this compound are not explicitly documented, several established strategies for labeling steroids can be adapted.

Deuterium Labeling:

Reduction of Enones: A common strategy for introducing deuterium is through the reduction of a carbonyl group or a double bond using a deuterated reducing agent. For instance, if a suitable precursor with a double bond at a different position were available, catalytic deuteration could be employed.

Exchange Reactions: Protons on carbons adjacent to carbonyl groups can be exchanged for deuterium under acidic or basic conditions in a deuterated solvent like D₂O. This could potentially be applied to introduce deuterium at the C-5 position of this compound.

Starting from Labeled Precursors: A more direct approach would be to synthesize the molecule from commercially available or synthetically prepared isotopically labeled cholesterol or a cholesterol derivative.

Carbon-13 Labeling:

Total Synthesis: The most versatile but also the most complex method is the total synthesis of the molecule using ¹³C-labeled building blocks. This allows for the precise placement of the label at any desired carbon position.

Biosynthesis: For naturally derived steroid precursors, biosynthetic methods can be employed. This involves feeding ¹³C-labeled precursors (e.g., ¹³C-acetate or ¹³C-glucose) to microorganisms that produce the steroid of interest. The labeled steroid can then be chemically converted to this compound.

Using Labeled Reagents: Specific carbon atoms can be introduced using ¹³C-labeled reagents. For example, if a synthetic route involves a Grignard reaction or the introduction of a cyano group, using a ¹³C-labeled methyl magnesium iodide or potassium cyanide would respectively label the corresponding carbon.

The choice of labeling strategy depends on the specific research question, the desired position of the label, and the synthetic accessibility. The resulting isotopically labeled this compound would be invaluable for in vitro and in vivo studies to track its metabolic fate, identify its molecular targets, and elucidate its mechanism of action as an inhibitor of enzymes like cholesterol 7α-hydroxylase. nih.govahajournals.org

| Isotope | Labeling Strategy | Potential Labeled Positions | Analytical Application |

| Deuterium (²H) | Reduction of enone system with deuterated reagents | C-4, C-5 | Mass Spectrometry (MS), NMR |

| Deuterium (²H) | H/D exchange adjacent to carbonyl | C-5 | MS, NMR |

| Carbon-13 (¹³C) | Synthesis from ¹³C-labeled precursors | Specific C-atoms in the steroid backbone | NMR, MS |

| Carbon-13 (¹³C) | Use of ¹³C-labeled synthetic reagents | Specific functional groups | NMR, MS |

Table 2: Potential Isotopic Labeling Strategies for this compound.

Specific Inhibition of Cholesterol 7α-Hydroxylase (CYP7A1) by this compound

Research has identified this compound, also referred to as azacholesterol, as a specific and potent inhibitor of Cholesterol 7α-hydroxylase (CYP7A1). nih.gov CYP7A1 is the first and rate-limiting enzyme in the classic pathway of bile acid synthesis, which is a major route for the elimination of cholesterol from the body. nih.govnih.gov This enzyme, located in the endoplasmic reticulum of hepatocytes, catalyzes the 7α-hydroxylation of cholesterol to form 7α-hydroxycholesterol. nih.govnih.govwikipedia.org By inhibiting CYP7A1, this compound effectively blocks this initial step, leading to a dose-dependent inhibition of bile acid synthesis. nih.gov

Kinetic Characterization of CYP7A1 Inhibition by this compound (e.g., Non-competitive Kinetics)

The inhibitory action of this compound on CYP7A1 has been characterized through kinetic studies. These studies, using rat liver microsomal preparations, demonstrated that the compound inhibits the hydroxylation of cholesterol with non-competitive kinetics. nih.gov This mode of inhibition implies that the inhibitor does not bind to the same active site as the substrate (cholesterol) but rather to a distinct site on the enzyme. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. The inhibition constant (Ki), a measure of the inhibitor's potency, was determined to be 4 µM. nih.gov Studies found no evidence of time-dependent inhibition of the enzyme's activity. nih.gov

Table 1: Kinetic Parameters of CYP7A1 Inhibition

| Parameter | Value | Enzyme Source | Inhibition Type |

|---|---|---|---|

| Inhibitor | This compound | Rat Liver Microsomes | Non-competitive |

| Ki | 4 µM | Rat Liver Microsomes | N/A |

Substrate Recognition and Active Site Interactions of this compound with CYP7A1

While direct crystallographic data of this compound bound to CYP7A1 is not available, insights can be drawn from the known structure of the enzyme and its interactions with other steroidal molecules. The CYP7A1 active site is a hydrophobic cavity shaped to accommodate the cholesterol molecule. nih.gov Structural studies with the related compound cholest-4-en-3-one reveal a motif of residues that promote its binding parallel to the enzyme's heme group, positioning the C7 atom for hydroxylation. nih.gov

The this compound molecule shares the core sterol structure, which facilitates its entry and accommodation within the CYP7A1 binding cavity. However, the presence of a nitrogen atom at position 6 and a ketone group at position 7 introduces unique chemical properties. These modifications likely lead to specific interactions with amino acid residues in the active site or an allosteric site that differ from those of the natural substrate, cholesterol. The non-competitive nature of the inhibition suggests that these interactions occur at a site distinct from the substrate-binding site, inducing a conformational change that hinders the enzyme's catalytic function. nih.gov

Selectivity Profile of this compound Against Other Key Enzymes in Cholesterol Metabolism

A key feature of this compound is its high selectivity for CYP7A1. It does not significantly affect other important enzymes involved in maintaining cholesterol homeostasis, highlighting its specific mechanism of action. nih.gov

Lack of Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Studies have shown that this compound does not inhibit Acyl-CoA:Cholesterol Acyltransferase (ACAT) in rat liver microsomal preparations. nih.gov ACAT is an intracellular enzyme that catalyzes the esterification of cholesterol, converting it into cholesterol esters for storage or for packaging into lipoproteins. jci.org The lack of interaction with ACAT indicates that the unique structural features of the azacholestanone are not recognized by the active site of this enzyme.

Lack of Inhibition of 3-Hydroxy-3-methylglutaryl Coenzyme A (HMG-CoA) Reductase

Similarly, this compound does not inhibit 3-Hydroxy-3-methylglutaryl Coenzyme A (HMG-CoA) Reductase. nih.gov This enzyme is the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for the de novo synthesis of cholesterol and other isoprenoids. wikipedia.org HMG-CoA Reductase is the pharmacological target for the widely used statin drugs. wikipedia.orgnih.gov The inability of this compound to inhibit HMG-CoA Reductase further underscores its targeted action on the bile acid synthesis pathway, distinct from the cholesterol synthesis pathway. nih.gov

Table 2: Selectivity Profile of this compound

| Enzyme | Function | Inhibition Observed |

|---|---|---|

| Cholesterol 7α-Hydroxylase (CYP7A1) | Rate-limiting step in bile acid synthesis | Yes |

| Acyl-CoA:Cholesterol Acyltransferase (ACAT) | Cholesterol esterification for storage | No |

| HMG-CoA Reductase | Rate-limiting step in cholesterol synthesis | No |

Mechanistic Insights into Enzyme-Specific Interactions Conferred by the Azacholestanone Moiety

The specificity of this compound for CYP7A1 is conferred by its distinct "azacholestanone" chemical structure. This moiety, characterized by the cholesterol backbone modified with a nitrogen atom (aza-group) at position 6 and a ketone at position 7, is critical for its inhibitory activity and selectivity.

The sterol framework acts as a scaffold, guiding the molecule to the sterol-binding pockets of enzymes involved in cholesterol metabolism. However, the specific substitutions determine the nature of the interaction. In the case of CYP7A1, the nitrogen atom at position 6 and the adjacent ketone at position 7 likely form unique hydrogen bonds or electrostatic interactions with amino acid residues within a regulatory or allosteric site on the enzyme. These interactions are sufficiently strong to induce a conformational change that allosterically inhibits catalysis, consistent with the observed non-competitive kinetics. nih.gov

Conversely, the active sites of ACAT and HMG-CoA Reductase have different structural requirements for substrate and inhibitor binding. The active site of HMG-CoA Reductase binds HMG-CoA, a molecule structurally very different from a sterol. mdpi.com While ACAT does bind cholesterol, its active site likely cannot accommodate or is repelled by the specific polar features (the nitrogen and ketone group) of the azacholestanone moiety in a way that would lead to inhibition. Therefore, the azacholestanone structure provides a precise combination of a general sterol shape for initial recognition and specific chemical groups for high-affinity, selective binding to CYP7A1, resulting in its targeted inhibitory profile.

Cellular and Subcellular Effects of 6 Azacholest 4 En 3 Ol 7 One on Sterol Homeostasis

Impact of 6-Azacholest-4-en-3-ol-7-one on Cholesterol Biosynthesis Pathways in Cellular Models

Research on primary cultures of rat hepatocytes has shown that this compound does not inhibit cholesterol synthesis. nih.gov Specifically, it does not affect the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov The biosynthesis of cholesterol is a complex process that begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce cholesterol, which is essential for cell membranes and as a precursor for various critical molecules. nih.govwikipedia.org

Modulation of Bile Acid Synthesis by this compound in Hepatocyte Cultures

This compound has been identified as a specific and non-competitive inhibitor of cholesterol 7α-hydroxylase, the primary rate-limiting enzyme in the classic bile acid synthesis pathway. nih.gov This enzyme catalyzes the initial step in the conversion of cholesterol to bile acids in the liver. ahajournals.org In primary cultures of rat hepatocytes, this compound was shown to inhibit bile acid synthesis in a dose-dependent manner. nih.gov The inhibition of cholesterol 7α-hydroxylase by this compound occurs with a Ki of 4 microM. nih.gov Bile acids are crucial for the intestinal absorption of dietary lipids. frontiersin.org

The synthesis of bile acids from cholesterol is a major route for cholesterol elimination from the body. ahajournals.org There are two main pathways for bile acid biosynthesis: the "classic" or "neutral" pathway initiated by cholesterol 7α-hydroxylase, and an "alternative" or "acidic" pathway. ahajournals.orgnih.gov

Effects of this compound on Intracellular Cholesterol Transport and Compartmentation

The inhibition of bile acid synthesis by this compound has revealed insights into the compartmentalization of cholesterol metabolism within hepatocytes. nih.gov

When bile acid synthesis is blocked by this compound in hepatocyte cultures, there is a significant increase in the secretion of newly synthesized cholesterol into the culture medium. nih.gov This suggests that the cholesterol that would have been used for bile acid synthesis is instead redirected for secretion. nih.gov Importantly, the secretion of cholesteryl esters remains unchanged, indicating a specific effect on the unesterified cholesterol pool. nih.gov

The observation that inhibiting cholesterol hydroxylation leads to increased secretion of newly synthesized cholesterol, but not cholesteryl esters, supports the concept of distinct intracellular cholesterol pools. nih.gov It suggests that the pool of newly synthesized cholesterol destined for hydroxylation by cholesterol 7α-hydroxylase is not readily accessible to the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is responsible for cholesterol esterification. nih.govresearchgate.net This functional separation, or compartmentation, of cholesterol metabolism is a key aspect of maintaining cellular cholesterol homeostasis. nih.gov

Broader Cellular Responses to this compound-Mediated Metabolic Perturbations

The specific inhibition of cholesterol 7α-hydroxylase by this compound provides a tool to study the downstream effects of disrupting bile acid synthesis. By blocking this pathway, the cell must adapt to the altered cholesterol flux. The increased secretion of newly synthesized cholesterol is a primary cellular response to this metabolic perturbation, highlighting the dynamic nature of cholesterol homeostasis within the hepatocyte. nih.gov

Investigation of this compound's Interaction with Steroidogenesis and Leydig Cell Function (in the context of related azacholestanone compounds)

While direct studies on the interaction of this compound with steroidogenesis in Leydig cells are limited, research on related compounds provides some context. Leydig cells, located in the testes, are the primary producers of testosterone (B1683101) in males, a process known as steroidogenesis. researchgate.netmdpi.com This multi-step process involves the conversion of cholesterol into steroid hormones. nih.govnih.govscielo.br

A related compound, 6-Azacholest-4-en-7-one, 6-benzyl-3α-hydroxy-, has been shown to support steroidogenesis and the maintenance of Leydig cells, thereby supporting testosterone levels. researchgate.nettandfonline.com This suggests that azacholestane derivatives can influence the intricate hormonal regulation of male reproductive function. The process of steroidogenesis is tightly regulated by hormones, primarily luteinizing hormone (LH), which stimulates Leydig cells to produce testosterone. mdpi.com

Table 1: Effects of this compound on Key Enzymes and Processes in Hepatocytes

| Enzyme/Process | Effect of this compound | Reference |

| Cholesterol 7α-hydroxylase | Inhibition (non-competitive, Ki = 4 µM) | nih.gov |

| Bile Acid Synthesis | Inhibition (dose-dependent) | nih.gov |

| HMG-CoA Reductase | No inhibition | nih.gov |

| Cholesterol Synthesis | No inhibition | nih.gov |

| Acyl-CoA:cholesterol acyltransferase (ACAT) | No inhibition | nih.gov |

| Cholesterol Esterification | No inhibition | nih.gov |

| Secretion of Newly Synthesized Cholesterol | Increased | nih.gov |

| Secretion of Cholesteryl Esters | No change | nih.gov |

Advanced Research Methodologies in the Study of 6 Azacholest 4 En 3 Ol 7 One

High-Throughput Screening Methodologies for Novel 6-Azacholest-4-en-3-ol-7-one Derivatives

The discovery and development of novel derivatives of this compound, a known inhibitor of cholesterol 7α-hydroxylase, are significantly accelerated by the implementation of high-throughput screening (HTS) methodologies. nih.gov These advanced techniques enable the rapid evaluation of large libraries of analogous compounds to identify those with enhanced potency, selectivity, or other desirable pharmacological properties. The general strategy involves the synthesis of diverse chemical libraries based on the core 6-azasteroid scaffold, followed by their systematic screening in relevant biological assays. researchgate.netbeilstein-journals.org

The process begins with the generation of a focused library of this compound derivatives. This is often achieved through combinatorial chemistry and parallel synthesis techniques, which allow for the systematic modification of different positions on the steroidal backbone. beilstein-journals.org For instance, variations can be introduced at the C-3 hydroxyl group, the C-17 side chain, or by further substitution on the aza-ring itself. researchgate.net The goal is to create a diverse set of molecules that explore the structure-activity relationships (SAR) around the core compound. researchgate.net

Once the compound library is synthesized, HTS assays are employed for rapid screening. These assays are typically miniaturized and automated to handle the large number of compounds efficiently. nih.gov The choice of assay is critical and is directly linked to the known biological target of the parent compound, cholesterol 7α-hydroxylase, or other potential targets identified through broader screening efforts. nih.govnih.gov

A key aspect of HTS is the use of robotic systems for liquid handling, plate preparation, and data acquisition, which minimizes human error and increases throughput. nih.gov5z.com The vast amounts of data generated from these screens are then analyzed using specialized bioinformatics and chemoinformatics tools to identify "hits"—compounds that exhibit significant activity in the primary assay. These hits are then subjected to further validation and characterization in secondary assays to confirm their activity and determine their potency and selectivity.

The following table provides an overview of the key components of a hypothetical high-throughput screening workflow for novel this compound derivatives.

| Screening Component | Description | Examples |

| Compound Library | A collection of structurally related derivatives of this compound. | Modifications at C-3, C-17, and the aza-ring. |

| Primary Assay | A robust and scalable assay to measure the biological activity of interest. | Enzyme inhibition assays (e.g., for cholesterol 7α-hydroxylase), cell-based assays. |

| Robotics & Automation | Automated systems for liquid handling, plate management, and reading. nih.gov5z.com | Robotic arms, multi-well plate readers, automated incubators. nih.gov5z.com |

| Data Analysis | Software and algorithms to process and analyze the large datasets generated. | Hit identification, dose-response curve fitting, SAR analysis. |

| Hit Validation | Secondary assays to confirm the activity and selectivity of the identified hits. | Orthogonal assays, counter-screens, selectivity profiling. |

The successful implementation of HTS methodologies is pivotal in accelerating the discovery of new this compound derivatives with therapeutic potential. By systematically exploring the chemical space around this core structure, researchers can efficiently identify lead compounds for further optimization and development.

Future Research Directions and Unexplored Avenues for 6 Azacholest 4 En 3 Ol 7 One

Identification of Novel Enzymatic Targets or Signaling Pathways Influenced by 6-Azacholest-4-en-3-ol-7-one

While this compound is a known inhibitor of cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classic bile acid synthesis pathway, its full spectrum of molecular interactions is likely more complex. nih.govahajournals.org Research has shown it does not inhibit other key enzymes in cholesterol metabolism like HMG-CoA reductase or acyl-CoA:cholesterol acyltransferase (ACAT), suggesting a high degree of specificity. nih.gov However, the vast network of cellular signaling presents numerous other potential targets.

Future research should focus on unbiased screening approaches, such as chemical proteomics, to identify additional binding partners. Furthermore, the biological activity of structurally similar compounds suggests unexplored possibilities. For instance, a related analog, 6-Azacholest-4-en-7-one, 6-benzyl-3α-hydroxy-, has been identified in Senna occidentalis extracts and is suggested to beneficially influence steroidogenesis and Leydig cell maintenance, supporting testosterone (B1683101) levels. researchgate.nettandfonline.com This points toward potential interactions with enzymes in steroid hormone pathways, such as those in the cytochrome P450 superfamily beyond CYP7A1. Investigating the compound's effect on nuclear receptors that govern lipid and bile acid homeostasis, such as Farnesoid X Receptor (FXR) and Liver X Receptor (LXR), could reveal novel regulatory functions.

Rational Design and Synthesis of Next-Generation this compound Analogs with Improved Specificity or Potency

The core structure of this compound provides a versatile scaffold for chemical modification. The synthesis of the parent compound has been described, involving ozonolysis and ammonolysis of an acetate (B1210297) precursor. psu.edu This foundational chemistry can be expanded to create a library of analogs with potentially enhanced or entirely new biological activities.

Rational drug design can guide the synthesis of derivatives with improved potency and selectivity for cholesterol 7α-hydroxylase. Conversely, strategic modifications could redirect the molecule to new targets. The development of other aza-steroids, such as 4-aza-5α-cholestan-3-ones, as potent inhibitors of 5α-reductase for treating benign prostatic hyperplasia, demonstrates that alterations to the aza-steroid core can profoundly shift target specificity. google.com Future synthetic efforts could explore modifications at various positions of the cholestane (B1235564) backbone to probe the structure-activity relationships governing its interactions with different enzymes.

Table 1: Potential Strategies for Analog Design

| Modification Site | Proposed Chemical Change | Hypothetical Goal | Rationale |

|---|---|---|---|

| C6-Nitrogen | Alkylation (e.g., methyl, benzyl (B1604629) groups) | Modulate target affinity; alter pharmacokinetic properties. | The discovery of a C6-benzyl analog with effects on steroidogenesis suggests this position is critical for determining biological activity. researchgate.nettandfonline.com |

| C3-Alcohol | Esterification; inversion of stereochemistry | Improve cell permeability; probe binding pocket interactions. | The hydroxyl group is a key site for hydrogen bonding with target enzymes. |

| Steroid Core | Introduction of double bonds or fluorine atoms | Enhance binding affinity; create probes for NMR studies. | Fluorinated steroids have been used as probes for metabolism and membrane properties. psu.edu |

| A-Ring | Alteration of the aza-position (e.g., to position 4) | Shift target specificity (e.g., towards 5α-reductase). | Known 4-aza-steroids are potent 5α-reductase inhibitors. google.com |

Application of this compound as a Unique Chemical Probe for Fundamental Sterol Biology

The specificity of this compound for cholesterol 7α-hydroxylase makes it an invaluable tool for dissecting the intricacies of cholesterol metabolism. nih.gov Early studies using this compound provided evidence for the compartmentation of cholesterol metabolism within liver cells. nih.gov When bile acid synthesis was blocked by the inhibitor, newly synthesized cholesterol was secreted into the medium rather than being esterified, suggesting that the cholesterol pool destined for hydroxylation is distinct from the pool available for esterification. nih.gov

Future work could involve developing tagged versions of the molecule (e.g., with fluorescent dyes, biotin, or radioactive isotopes). Such probes would enable advanced biochemical and imaging studies to:

Visualize the subcellular localization of cholesterol 7α-hydroxylase in real-time.

Identify and isolate protein complexes that interact with the enzyme.

Trace the metabolic fate of the inhibitor itself within the cell.

These studies would provide unprecedented insight into the spatial and temporal regulation of bile acid synthesis and its integration with other metabolic pathways.

Integration of this compound Research with Systems Biology and Network Pharmacology

To fully comprehend the impact of inhibiting a central metabolic node like cholesterol 7α-hydroxylase, a systems-level approach is necessary. Future research should utilize this compound as a specific perturbing agent in hepatocytes, followed by multi-omics analysis (transcriptomics, proteomics, and metabolomics). This would generate a comprehensive dataset detailing the global cellular response to the targeted inhibition.

The resulting data can be used to:

Map the downstream signaling cascades and metabolic reprogramming that occur in response to blocked bile acid synthesis.

Identify compensatory mechanisms that cells activate to maintain cholesterol homeostasis.

Build and refine computational models of hepatic lipid metabolism, allowing for predictive simulations of drug effects and interactions.

This network pharmacology approach will move beyond a single-target perspective to a holistic understanding of the compound's effects on the entire cellular system.

Exploration of Unconventional Biological Activities for this compound Beyond Cholesterol Metabolism

Emerging evidence suggests that the biological activities of aza-steroids may extend far beyond their initially reported functions. The most compelling avenue for this compound is in steroid hormone regulation, based on the observed effects of its naturally occurring benzyl-hydroxy analog on testicular steroidogenesis. researchgate.nettandfonline.com This warrants a direct investigation of the parent compound's effects on endocrine tissues and hormone production.

Another unexplored area is its potential as an antimicrobial agent. Sterol biosynthesis is essential for many pathogenic fungi and protozoa, but their pathways often differ from that of humans. nih.gov Enzymes like sterol C24-methyltransferase (SMT), which are absent in mammals, are validated targets for antifungal and antiparasitic drugs. researchgate.net Given that aza-steroid analogs are known to inhibit SMT, it is plausible that this compound or its derivatives could exhibit activity against these microbial enzymes, opening a new chapter in infectious disease research.

Mechanistic Studies on the Long-Term Cellular and Molecular Adaptations to this compound Exposure

Most studies on this compound have focused on its acute inhibitory effects. A critical gap in knowledge is the understanding of how cells and organisms adapt to its presence over extended periods. Chronic inhibition of cholesterol 7α-hydroxylase would predictably lead to significant metabolic restructuring.

Future long-term studies should investigate:

Feedback Regulation: How chronic exposure affects the expression of the gene encoding cholesterol 7α-hydroxylase (CYP7A1) and other genes involved in cholesterol and bile acid homeostasis.

Alternative Pathways: Whether the cell upregulates alternative "acidic" pathways for bile acid synthesis to compensate for the block in the primary "neutral" pathway.

Receptor Signaling: Long-term changes in the activity of nuclear receptors like FXR, LXR, and PXR, which act as sensors for bile acids and oxysterols and regulate a wide array of metabolic genes.

Cellular Health: The consequences of long-term perturbation of cholesterol flux on organelle health, particularly the endoplasmic reticulum where the target enzyme resides.

These investigations are crucial for predicting the long-term efficacy and consequences of using such an inhibitor in a physiological system.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 6-Azacholest-4-en-3-ol-7-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves steroidal backbone modifications, such as azasteroid formation via amine substitution at the C6 position. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (20–80°C), and catalysts (e.g., Pd/C for hydrogenation). Yield optimization requires monitoring via TLC/HPLC, while purity is assessed using NMR and mass spectrometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : High-resolution NMR (¹H/¹³C, DEPT-135) and FT-IR are critical for confirming functional groups (e.g., ketone at C7, hydroxyl at C3). Contradictions in NOESY/ROESY data (e.g., axial vs. equatorial substituent orientation) are resolved through comparative analysis with X-ray crystallography or computational modeling (DFT) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they impact experimental design?

- Methodological Answer : Solubility in polar aprotic solvents (DMSO > ethanol) dictates formulation for biological assays. Stability studies under varying pH/temperature (via UV-Vis spectroscopy) inform storage conditions. For in vitro studies, ensure compound stability aligns with assay duration (e.g., 24–72 hr incubations) .

Q. What gaps exist in the current literature on this compound’s biological activity, and how can these be addressed experimentally?

- Methodological Answer : Limited data on mitochondrial targeting (e.g., ΔΨm modulation) or enzyme inhibition (e.g., CYP450 isoforms) suggest gaps. Design dose-response assays (IC₅₀ determination) and siRNA knockdowns to validate mechanistic hypotheses. Prioritize replication of prior studies to confirm/dispute findings .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, MD simulations) guide the design of this compound derivatives with enhanced selectivity?

- Methodological Answer : Use Schrödinger Suite or AutoDock Vina to predict binding affinities for sterol-binding proteins (e.g., Lanosterol demethylase). Validate simulations with mutagenesis studies (e.g., Ala-scanning) and SPR binding assays. Focus on steric/electronic perturbations to improve target specificity .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis, ensuring reproducibility in pharmacological studies?

- Methodological Answer : Standardize purification (e.g., flash chromatography with consistent gradient elution) and characterize each batch via GC-MS/HPLC. Implement statistical quality control (e.g., ANOVA for purity/yield across batches) and document deviations in supplementary materials .

Q. How can conflicting in vivo toxicity data for this compound be reconciled across rodent models?

- Methodological Answer : Conduct meta-analyses of LD₅₀/NOAEL values, accounting for species-specific metabolic differences (e.g., CYP3A4 vs. CYP2D6 activity). Use isotopically labeled analogs (¹⁴C/³H) to track metabolite profiles via LC-MS/MS. Cross-validate findings in human hepatocyte spheroids .

Q. What advanced statistical methods are appropriate for analyzing dose-dependent effects of this compound in high-throughput screening assays?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to sigmoidal dose-response curves. Use Bayesian hierarchical models to account for plate-to-plate variability. Validate with bootstrap resampling or Monte Carlo simulations .

Methodological Frameworks

- For Experimental Design : Apply the PICO framework (Population: cell lines/organisms; Intervention: compound concentration; Comparison: controls; Outcome: IC₅₀/EC₅₀) to structure hypotheses .

- For Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize experiments addressing reproducibility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.